Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11BrClNO3 and a molecular weight of 344.59 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate typically involves the reaction of 4-bromo-7-chloro-6-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Scientific Research Applications
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- 4-Bromo-6-methoxyquinoline
Uniqueness
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11BrClNO3 |
---|---|
Molecular Weight |
344.59 g/mol |
IUPAC Name |
ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
TXQNYCCIWAFPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.